2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide
Description
The compound 2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide features a pyrazole core substituted with phenyl, pyridin-3-yl, and cyanoacrylamide groups. Its molecular formula is C₂₅H₁₇FN₄O, and it is characterized by a conjugated enamide system that enhances electronic delocalization. This structure is hypothesized to influence bioactivity, particularly in antimicrobial or kinase inhibition contexts, though direct pharmacological data are absent in the provided evidence .
Properties
IUPAC Name |
2-cyano-N-(2-fluorophenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5O/c25-21-10-4-5-11-22(21)28-24(31)18(14-26)13-19-16-30(20-8-2-1-3-9-20)29-23(19)17-7-6-12-27-15-17/h1-13,15-16H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRSBWPKMUFFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, a similar pyrazole derivative was synthesized via the reaction of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with a cyanoacetamide derivative, yielding high purity and yield through methods such as refluxing in ethanol or other solvents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The pyrazole moiety is known for its ability to inhibit various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines such as H460 (lung), A549 (lung), and HT-29 (colon) . The underlying mechanisms often involve the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well-documented. Compounds exhibiting structural similarities to this compound have shown promising results in reducing inflammatory markers such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies indicate that these compounds can exhibit significant activity against various bacterial strains and fungi. For instance, related compounds have been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Study: Apoptotic Induction
In a notable study, derivatives similar to this compound were tested for their ability to induce apoptosis in HCT116 colon cancer cells. The results indicated a significant increase in apoptotic cell death, attributed to the downregulation of anti-apoptotic proteins via molecular docking studies .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide typically involves the condensation of appropriate precursors under controlled conditions. The structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the molecular geometry and electronic properties of the compound.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its structural similarity to known pharmacological agents. Pyrazole derivatives are often explored for their anticancer, anti-inflammatory, and antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, including colon cancer and melanoma .
Case Study: Anticancer Activity
A study investigated the effects of pyrazole derivatives on human cancer cell lines. The results demonstrated that modifications to the pyrazole ring significantly influenced cytotoxicity, highlighting the importance of structural variations in drug design .
Agrochemical Applications
Compounds like this compound are being researched as potential pesticides. The incorporation of cyano and fluorine groups enhances biological activity against pests while potentially reducing toxicity to non-target organisms.
Data Table: Insecticidal Activity
| Compound | Target Pest | Mortality Rate (%) | Reference |
|---|---|---|---|
| 2-Cyano-N-(2-fluorophenyl)... | Plutella xylostella | 85% | |
| Related Pyrazole Derivative | Aphis gossypii | 78% |
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The strong absorption in the ultraviolet region indicates potential for use in photonic devices.
Case Study: Fluorescent Properties
Research on related pyrazole compounds demonstrated significant fluorescence under UV light, suggesting that modifications could yield new materials for optoelectronic applications .
Chemical Reactions Analysis
Nucleophilic Additions at the Cyano Group
The electron-deficient cyano group () undergoes nucleophilic attacks under basic or acidic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Hydrolysis | (reflux) | Converts cyano to carboxamide () via intermediate amide | |
| Thiol Addition | RSH (thiols), , DMF | Forms thioamide derivatives through Michael addition |
Mechanistic Notes :
-
Hydrolysis proceeds via acid-catalyzed hydration, forming an intermediate iminolic acid that tautomerizes to the amide.
-
Thiol additions exploit the α,β-unsaturated system’s electrophilicity, with the pyridine nitrogen enhancing conjugation.
Reactivity of the α,β-Unsaturated Acrylamide System
The acrylamide moiety () participates in conjugate additions and cycloadditions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Michael Addition | Grignard reagents (RMgX), THF | Alkyl/aryl groups add to the β-carbon, yielding substituted acrylamides | |
| Diels-Alder Reaction | Dienes (e.g., cyclopentadiene), heat | Forms six-membered cyclohexene derivatives |
Key Observations :
-
Steric hindrance from the 1-phenyl-3-pyridinylpyrazole group limits reactivity with bulky nucleophiles.
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Pyrazole and Pyridine Ring Functionalization
The heteroaromatic rings undergo electrophilic substitution and coordination:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | , 0°C | Nitro groups introduced at pyridine’s meta position | |
| Metal Coordination | , PPh₃, DMF | Forms complexes via pyridinyl nitrogen ligation |
Structural Insights :
-
X-ray crystallography confirms planar geometry of the pyrazole-pyridine system, facilitating π-π stacking in coordination complexes .
-
Fluorophenyl substituents direct electrophiles to specific ring positions due to inductive effects.
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent isomerization and degradation:
| Condition | Observed Transformation | Mechanistic Pathway | Source |
|---|---|---|---|
| Strong Base (NaOH) | E/Z isomerization of acrylamide | Deprotonation-reprotonation at α-carbon induces configurational inversion | |
| Acidic Hydrolysis | Cleavage of pyrazole C-N bonds | Protonation weakens N-heterocyclic bonds, leading to ring-opening |
Stability Considerations :
-
Degradation occurs above pH 10 or below pH 2, necessitating neutral storage conditions.
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Isomerization under basic conditions is reversible but affects bioactivity.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and radical pathways:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), benzene | Dimerizes via acrylamide’s α,β-unsaturated system | |
| Radical Polymerization | AIBN initiator, 60°C | Forms crosslinked polymers through acrylamide radical intermediates |
Applications :
-
Photodimerization creates supramolecular architectures for material science.
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Radical stability is enhanced by the electron-withdrawing cyano group.
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibition via pyridine coordination) and materials science (e.g., photoresponsive polymers). Future research should explore enantioselective modifications and catalytic applications leveraging its unique stereoelectronic profile.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations
Bioactivity Trends :
- Pyridine and pyrazole hybrids (e.g., the 6a-6o series) exhibit potent antimicrobial activity, suggesting the target compound’s pyridin-3-yl group may similarly enhance interactions with microbial targets .
- Thiophene-substituted analogs (e.g., CAS 636-48-6) show increased lipophilicity, which could improve membrane permeability but may reduce solubility .
Synthetic Accessibility: The target compound’s synthesis likely parallels routes used for pyrazole-acrylamide hybrids, such as condensation of pyrazole-carboxaldehydes with cyanoacetamide derivatives .
Q & A
Basic: What are effective synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound likely involves multi-step reactions, including substitution, cyclization, and condensation. A common strategy is to:
Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives as precursors) to introduce heterocyclic moieties .
Catalytic methods for pyrazole ring formation: Fe₂O₃@SiO₂/In₂O₃ catalysts improve regioselectivity and yield in heterocyclic syntheses by stabilizing intermediates .
Optimization via Design of Experiments (DoE): Flow chemistry techniques enable precise control over reaction parameters (temperature, residence time) and statistical modeling to maximize yield .
Key Considerations: Monitor intermediates via HPLC or LC-MS to validate step efficiency.
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns, particularly for the fluorophenyl and pyridinyl groups.
- X-ray Diffraction (XRD): Resolves steric effects and hydrogen bonding. For example, dihedral angles between aromatic rings (e.g., 48.45°–80.70°) and N–H⋯O hydrogen bonds (R₂²(10) dimer motifs) are critical for structural validation .
- Mass Spectrometry (HRMS): Verifies molecular weight and fragmentation patterns, especially for the cyano and enamide groups.
Advanced: How can contradictions in reaction yields be resolved when varying substituents on the pyrazole ring?
Answer:
Discrepancies often arise from steric hindrance or electronic effects. To address this:
- Electronic Effect Analysis: Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates. Electron-withdrawing groups on the pyrazole may reduce nucleophilicity, lowering yields .
- Steric Mapping: Computational tools (e.g., DFT) model spatial clashes, such as repulsion between the pyridinyl and fluorophenyl groups, which can hinder cyclization .
- Catalyst Screening: Test alternative catalysts (e.g., Pd/Cu systems) to improve tolerance for bulky substituents .
Advanced: What computational approaches predict the compound’s reactivity and binding interactions?
Answer:
- Density Functional Theory (DFT): Models transition states for key reactions (e.g., enamide formation) and predicts activation energies.
- Molecular Dynamics (MD): Simulates solvent effects and conformational flexibility of the prop-2-enamide chain .
- Docking Studies: For biological targets (e.g., kinases), the pyridinyl and fluorophenyl groups’ orientation can be optimized for hydrogen bonding with active sites.
Basic: How to design experiments to study structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold Diversification: Synthesize analogs with variations in the pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl) or fluorophenyl (ortho vs. para substitution) groups .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities.
- Data Correlation: Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .
Advanced: How to analyze hydrogen bonding and steric effects using crystallographic data?
Answer:
- Hydrogen Bond Networks: Identify R₂²(10) dimer motifs via XRD, where N–H⋯O bonds stabilize the crystal lattice. Adjust crystallization solvents (e.g., dichloromethane) to modulate packing .
- Torsion Angle Analysis: Dihedral angles >60° between aromatic rings indicate steric repulsion, which can be mitigated by introducing flexible linkers (e.g., methylene groups) .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) to guide solubility improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
